2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O/c1-22(17(25)8-12-2-4-13(18)5-3-12)14-9-23(10-14)16-7-6-15-20-19-11-24(15)21-16/h2-7,11,14H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKYUCBQGYYZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using brominated precursors.
Formation of the Azetidinylacetamide Moiety: This involves the reaction of azetidine derivatives with acetamide precursors under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can be used to reduce specific moieties within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide. Triazoles are known for their effectiveness against a range of bacteria and fungi. For instance, compounds derived from triazole structures have shown significant activity against Escherichia coli and other pathogens, suggesting that this compound could be explored for its antibacterial properties .
Anticancer Potential
Triazole-containing compounds are also being investigated for their anticancer properties. The structural features of this compound could contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells. Research into similar compounds has indicated promising results in inhibiting cell proliferation in various cancer types .
Central Nervous System Effects
The incorporation of azetidine and triazole rings may impart neuroactive properties to this compound. Studies on related structures suggest potential applications in treating neurological disorders such as anxiety or depression. The ability of triazoles to modulate neurotransmitter systems could be an area worth investigating for this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Variations in the bromophenyl and triazole components can significantly affect the compound's biological activity. Research has shown that modifications to these groups can enhance potency and selectivity towards specific biological targets .
In Vivo Studies
Preclinical studies involving animal models are essential for evaluating the safety and efficacy of this compound. Investigations into its pharmacokinetics (absorption, distribution, metabolism, and excretion) will provide insights into its therapeutic viability. These studies are necessary to assess how the compound behaves in a biological system and its potential side effects .
Toxicology and Safety Profile
Evaluating the toxicity of this compound is critical for its development as a therapeutic agent. Preliminary toxicological assessments should focus on identifying any adverse effects at various dosages. Compounds with similar structures have been shown to exhibit varying degrees of toxicity; hence thorough testing is required to ensure safety for potential clinical use .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Molecular Formula : C₂₂H₁₈BrN₅OS
- Key Features :
- Contains a 4-pyridinyl group instead of azetidine.
- A thioether linkage (-S-) replaces the acetamide’s oxygen in the target compound.
- The 3-methylphenyl substituent differs from the methyl-azetidine group in the target compound.
- Implications : The pyridinyl group may enhance π-π stacking interactions, while the thioether could influence metabolic stability .
2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Molecular Formula : C₁₈H₁₄BrN₅O₂S
- Key Features :
- Shares the triazolopyridazine core but lacks the azetidine ring.
- A furan-2-ylmethyl group replaces the N-methyl-azetidine substituent.
- Contains a thioether linkage similar to the compound in Section 2.1.1.
- Implications : The furan group may improve solubility due to its oxygen atom, while the absence of azetidine could reduce steric hindrance .
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
- Key Features :
- Pyrazole replaces the triazole ring in the target compound.
- Lacks the bromophenyl group, instead having a 4-methylphenyl substituent.
Comparative Analysis Table
Research Implications and Limitations
- Structure-Activity Relationships (SAR): Bromophenyl groups are critical for hydrophobic interactions, as seen in heterocyclic amines with carcinogenic profiles .
- Limitations: No pharmacological or toxicity data are available for the target compound or its analogues in the provided evidence. Synthetic routes, solubility, and stability parameters remain unexplored.
Biological Activity
The compound 2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is a novel synthetic derivative that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the azetidine ring and the introduction of the triazole moiety. The following general reaction scheme outlines the synthetic pathway:
- Formation of Azetidine : Reaction of suitable amines with acetic anhydride to form the azetidine structure.
- Triazole Incorporation : The azetidine derivative is then reacted with appropriate triazole precursors under acidic conditions to yield the final product.
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| (Similar Triazole Derivative) | Escherichia coli | 15 µg/mL |
| (Similar Triazole Derivative) | Pseudomonas aeruginosa | 10 µg/mL |
These results indicate that the compound possesses notable antibacterial properties, particularly against resistant strains.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Research has indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| HCT116 (Colon Cancer) | 30 | Cell cycle arrest |
Study 1: Antimicrobial Evaluation
A study published in Medicinal Chemistry evaluated a series of triazole derivatives against common pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. The specific compound under review demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Study 2: Cytotoxicity Assessment
Another research effort focused on assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines. The findings suggested that structural modifications significantly influenced cytotoxic potency. The compound was found to be effective against MCF-7 cells with an IC50 value indicating promising therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
